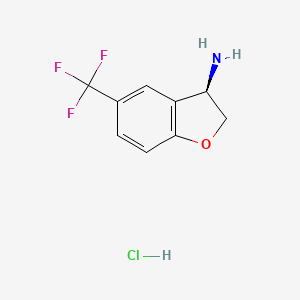
5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, m-tolyl azide, is prepared by reacting m-toluidine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The m-tolyl azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Bromination: The resulting triazole compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Carboxylation: Finally, the brominated triazole is carboxylated using carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced, although these reactions are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation/Reduction: Modified triazole rings with altered oxidation states.
Coupling: Complex molecules with extended conjugation or additional functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable for developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The bromine atom and carboxylic acid group can also contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a phenyl group instead of an m-tolyl group.
5-Chloro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
2-(m-Tolyl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the bromine atom.
Uniqueness
5-Bromo-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the m-tolyl group, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, while the m-tolyl group can provide steric hindrance and hydrophobic interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H8BrN3O2 |
|---|---|
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
5-bromo-2-(3-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-3-2-4-7(5-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
Clave InChI |
MBISYRGPRSYAJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2N=C(C(=N2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B11799641.png)
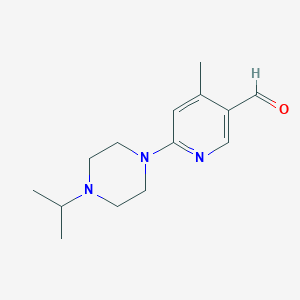
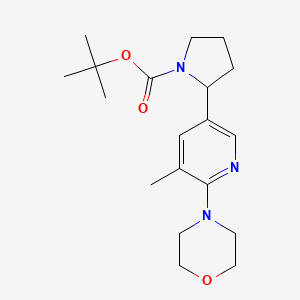

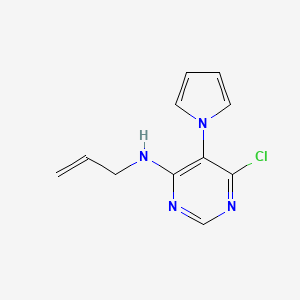

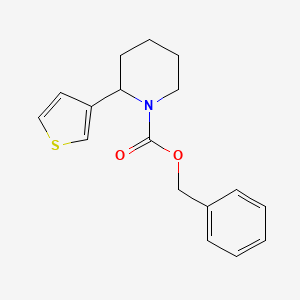

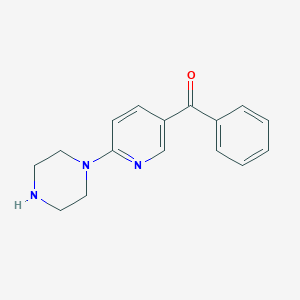

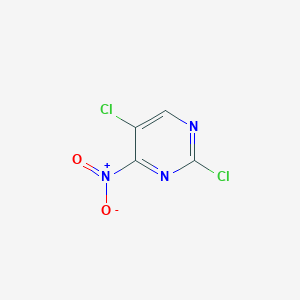
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)
